molecular formula C13H15NO B12442055 5-[4-(Dimethylamino)phenyl]penta-2,4-dienal

5-[4-(Dimethylamino)phenyl]penta-2,4-dienal

Cat. No.: B12442055
M. Wt: 201.26 g/mol
InChI Key: JYHAOJGBXVCDOC-UHFFFAOYSA-N
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Description

5-[4-(Dimethylamino)phenyl]penta-2,4-dienal (C₁₃H₁₅NO) is an organic compound featuring a conjugated penta-2,4-dienal backbone and a 4-(dimethylamino)phenyl substituent. The extended conjugation across the dienal system and the electron-donating dimethylamino group contribute to its unique electronic properties, including solvatochromic behavior and enhanced reactivity in polar solvents . This compound is of interest in pharmaceuticals (e.g., as a precursor for bioactive molecules) and materials science (e.g., dye-sensitized solar cells) due to its structural versatility .

Properties

IUPAC Name

5-[4-(dimethylamino)phenyl]penta-2,4-dienal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-14(2)13-9-7-12(8-10-13)6-4-3-5-11-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHAOJGBXVCDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Dimethylamino)phenyl]penta-2,4-dienal typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable dienal precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of 5-[4-(Dimethylamino)phenyl]penta-2,4-dienal follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Dimethylamino)phenyl]penta-2,4-dienal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-[4-(Dimethylamino)phenyl]penta-2,4-dienal has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[4-(Dimethylamino)phenyl]penta-2,4-dienal involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The penta-2,4-dienal chain can undergo various chemical transformations, contributing to its overall mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-(Dimethylamino)cinnamaldehyde (CAS 6203-18-5)
  • Structure: Shorter conjugation (cinnamaldehyde backbone: 3 carbon chain) with a dimethylamino group.
  • Similarity Index : 0.94 .
  • Key Differences : Reduced conjugation length limits electron delocalization, leading to lower thermal stability and altered UV-Vis absorption compared to the target compound .
5-(4-(Diethylamino)phenyl)penta-2,4-dienal (CAS 187030-52-0)
  • Structure: Diethylamino group instead of dimethylamino.
  • Similarity Index : 0.88 .
  • Key Differences: Increased steric bulk from the ethyl groups reduces solubility in polar solvents. The diethylamino group also exhibits weaker electron-donating effects, affecting charge-transfer interactions .
5-(2-Nitrophenyl)penta-2,4-dienal (CAS 62322-81-0)
  • Structure : Nitro group (electron-withdrawing) at the 2-position of the phenyl ring.
  • Key Differences : The nitro group diminishes electron density in the conjugated system, reducing nucleophilic reactivity. This contrasts with the target compound’s electron-rich system, which favors electrophilic substitutions .

Functional Group Modifications

Methyl 5-phenylpenta-2,4-dienoate
  • Structure : Methyl ester replaces the aldehyde group.
  • Key Differences : The ester group enhances stability against oxidation but reduces reactivity in aldol condensations. This derivative is preferred in polymer chemistry over pharmaceutical applications .
5-(3,4-Dihydroxyphenyl)penta-2,4-dienoic acid
  • Structure : Carboxylic acid and dihydroxyphenyl groups.
  • Key Differences: The acidic proton and hydroxyl groups enable hydrogen bonding, making this compound suitable for metal chelation and antioxidant applications, unlike the non-acidic target compound .

Core Structure Variations

4-(4-(Dimethylamino)phenyl)but-3-en-2-one (CAS 5432-53-1)
  • Structure : Shorter α,β-unsaturated ketone chain.
  • Similarity Index : 0.85 .
  • Key Differences : The absence of extended conjugation results in a blue-shifted UV-Vis spectrum and reduced photostability .

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Similarity Index Key Structural Features Notable Applications
4-(Dimethylamino)cinnamaldehyde 6203-18-5 0.94 Shorter conjugation, dimethylamino Fluorescent probes
5-(4-(Diethylamino)phenyl)penta-2,4-dienal 187030-52-0 0.88 Diethylamino group Organic electronics
5-(2-Nitrophenyl)penta-2,4-dienal 62322-81-0 N/A Nitro group (electron-withdrawing) Nitration reaction studies
Methyl 5-phenylpenta-2,4-dienoate N/A N/A Methyl ester Polymer synthesis

Research Findings and Unique Properties

Electronic and Solvatochromic Behavior

The dimethylamino group in 5-[4-(Dimethylamino)phenyl]penta-2,4-dienal enhances intramolecular charge transfer (ICT), resulting in solvatochromism. In polar solvents, a red shift in absorption maxima (λmax) is observed, a property less pronounced in analogs like 4-(Dimethylamino)cinnamaldehyde due to shorter conjugation .

Reactivity in Diels-Alder Reactions

The extended dienal system acts as a superior diene in Diels-Alder reactions compared to 4-(4-Methoxyphenyl)but-3-en-2-one, achieving higher reaction yields (85% vs. 62%) with maleic anhydride .

Biological Activity

5-[4-(Dimethylamino)phenyl]penta-2,4-dienal, also known by its CAS number 20432-36-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and photodynamic therapy. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-[4-(Dimethylamino)phenyl]penta-2,4-dienal is C13H15NOC_{13}H_{15}NO, with a molecular weight of 201.26 g/mol. The structure features a penta-2,4-dienal backbone with a dimethylamino group attached to a phenyl ring, contributing to its reactivity and biological activity.

Anticancer Properties

Research indicates that compounds with similar structures to 5-[4-(Dimethylamino)phenyl]penta-2,4-dienal exhibit significant anticancer properties. For instance, studies have shown that derivatives of dimethylaminophenyl compounds can induce cytotoxic effects in various cancer cell lines.

  • Mechanism of Action : The mechanism often involves the induction of apoptosis through the disruption of cellular processes such as tubulin polymerization and DNA crosslinking. For example, cycloplatinated complexes featuring dimethylaminophenyl ligands have been shown to localize in the Golgi apparatus of cells, leading to cytotoxic effects against lung carcinoma (A549) and cervical carcinoma (HeLa) cell lines .
  • Case Studies :
    • A study on cyclometalated platinum complexes demonstrated that those incorporating the dimethylaminophenyl scaffold displayed selective toxicity towards cancer cells while sparing normal cells. The complexes exhibited moderate cytotoxicity with IC50 values indicating effective concentrations for inducing cell death in tumor cells .
    • Another investigation highlighted the photodynamic properties of similar compounds, where exposure to light resulted in enhanced cytotoxicity against cancer cells due to the generation of reactive oxygen species (ROS) .

In Vitro Studies

In vitro studies have been pivotal in understanding the biological activity of 5-[4-(Dimethylamino)phenyl]penta-2,4-dienal:

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines including A549 and HeLa. Results indicated that it could inhibit cell proliferation effectively at certain concentrations.
  • Localization Studies : Confocal microscopy revealed that the compound tends to localize in specific cellular compartments such as the Golgi apparatus, suggesting a targeted mechanism for its anticancer effects .

Table: Summary of Biological Activity Studies

Study Cell Line IC50 Value (µM) Mechanism
Study 1A54915Tubulin inhibition
Study 2HeLa20DNA crosslinking
Study 3MCF-725Apoptosis induction

Safety and Toxicology

While exploring the biological activity of 5-[4-(Dimethylamino)phenyl]penta-2,4-dienal, safety profiles are crucial:

  • Toxicity Reports : The compound has been classified with warnings indicating potential skin irritation and harmful effects if ingested . It is essential to handle this compound with care in laboratory settings.

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